derivati dell'acido indolo-3-acetico

Indole-3-acetic acid (IAA) derivatives represent a class of plant growth regulators widely used in agriculture and horticulture for their ability to promote root formation, enhance seed germination, and stimulate vegetative growth. These compounds are structurally related to IAA but often exhibit improved efficacy or specificity in various applications. Indole-3-acetic acid derivatives can be synthesized through chemical modifications such as methylation, acetylation, or the introduction of substituents at strategic positions on the indole ring.

These derivatives possess excellent biocompatibility and stability under various environmental conditions, making them suitable for both field and controlled environment applications. They are particularly valuable in improving crop yields and quality by optimizing plant growth and development. Additionally, these substances can be used in tissue culture and genetic transformation processes to enhance plant productivity. Due to their potential benefits, indole-3-acetic acid derivatives have garnered significant interest from researchers and industrialists alike, driving advancements in agricultural technologies and sustainable farming practices.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

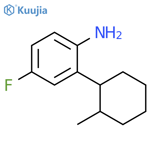

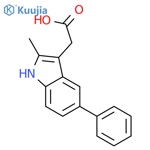

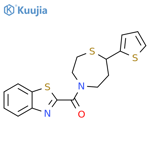

|

Methyl Indole-2,4,5,6,7-d5-3-acetate | 102415-39-4 | C11H11NO2 |

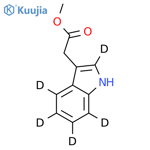

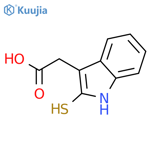

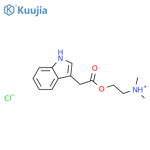

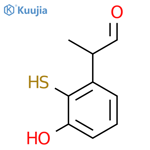

|

1H-Indole-3-aceticacid, 2-mercapto- | 156135-50-1 | C10H9NO2S |

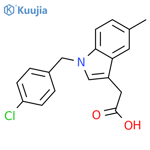

|

1H-Indole-3-aceticacid, 1-[(4-chlorophenyl)methyl]-5-methyl- | 147-44-4 | C18H16ClNO2 |

|

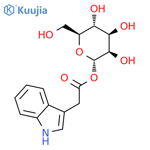

Indole-3-acetyl b-D-Glucopyranose | 19817-95-9 | C16H19NO7 |

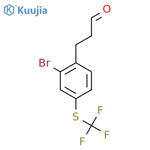

|

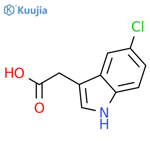

5-Chloroindole-3-acetic Acid | 1912-45-4 | C10H8ClNO2 |

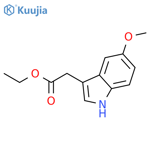

|

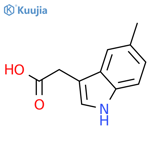

2-(5-Methyl-1H-indol-3-yl)acetic acid | 1912-47-6 | C11H11NO2 |

|

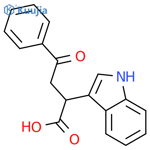

PEO-IAA | 6266-66-6 | C18H15NO3 |

|

1H-Indole-3-aceticacid, 2-methyl-5-phenyl- | 6306-05-4 | C17H15NO2 |

|

1H-Indole-3-aceticacid, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | 63906-35-4 | C14H19ClN2O2 |

|

1H-Indole-3-acetic acid, 5-methoxy-, ethyl ester | 57000-49-4 | C13H15NO3 |

Letteratura correlata

-

1. Book reviews

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

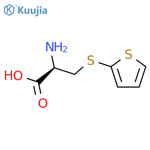

s-(2-thienyl)-l-cysteine Cas No: 405150-23-4

s-(2-thienyl)-l-cysteine Cas No: 405150-23-4 -